N~1~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide
Overview
Description
This compound is a type of amide, which is a common functional group in organic chemistry. Amides are derivatives of carboxylic acids where the -OH group is replaced by an -NH2 group. In this case, the amide is further substituted with benzyl, (3,4-dimethoxyphenyl)sulfonyl, and (4-fluorophenyl) groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative in the presence of a dehydrating agent. The specific reagents and conditions would depend on the exact structure of the starting materials .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The benzyl, (3,4-dimethoxyphenyl)sulfonyl, and (4-fluorophenyl) groups would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the presence of the amide functional group and the various substituents. For example, the amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water . The exact properties would need to be determined experimentally.Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-benzyl-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-fluoroanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S/c1-30-21-13-12-20(14-22(21)31-2)32(28,29)26(19-10-8-18(24)9-11-19)16-23(27)25-15-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRYMRNVDIQXNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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